Piperidin-3-yl(pyridin-2-yl)methanone
Description
Overview of the Piperidinylmethanone Structural Class in Drug Discovery
The piperidinylmethanone structural class represents a significant area of focus in drug discovery. The inherent properties of the piperidine (B6355638) ring, such as its conformational flexibility and its ability to be readily functionalized, make it a valuable component in the design of new drugs. When combined with a methanone (B1245722) linker, this scaffold allows for the strategic placement of various substituents to optimize interactions with biological targets.
Derivatives of this class have been explored for a range of therapeutic applications, leveraging the ability of the piperidinylmethanone core to serve as a versatile template for creating diverse chemical libraries. The specific positioning of the methanone group on the piperidine ring, as seen in the 3-position of Piperidin-3-yl(pyridin-2-yl)methanone, can significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.
Significance of Piperidine and Pyridine (B92270) Moieties in Bioactive Compounds
The piperidine and pyridine rings are fundamental building blocks in the realm of bioactive compounds and pharmaceuticals. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in numerous natural products and synthetic drugs. Its presence can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability.
Similarly, the pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a key component in a vast array of pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets. Furthermore, the aromatic nature of the pyridine ring allows for various types of chemical modifications, enabling the fine-tuning of a compound's electronic and steric properties to improve its efficacy and selectivity. The combination of these two privileged scaffolds within a single molecule, as in this compound, offers a powerful strategy for the development of new therapeutic agents.
Historical Context of this compound in Pharmaceutical Chemistry
The specific compound, this compound, appears to have a relatively recent history in the annals of pharmaceutical chemistry, with its significance coming to the forefront in the context of modern drug discovery programs. While the individual piperidine and pyridine cores have a long and storied history in medicinal chemistry, their combination in this particular arrangement gained notable attention with the search for novel therapeutic targets.
A key milestone in the history of this compound is its identification as a scaffold for small molecule inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA translation. Research published in 2018 highlighted a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, derived from the core structure of this compound, as potent inhibitors of PCSK9. researchgate.netnih.gov This discovery marked a significant point in the compound's history, moving it from a relatively obscure chemical entity to a lead structure in the development of potential treatments for hypercholesterolemia. Prior to this, while general methods for the synthesis of piperidine and pyridine-containing compounds were well-established, specific and extensive research focusing on the pharmaceutical applications of this compound itself is not prominently documented in earlier literature.
Properties
IUPAC Name |
piperidin-3-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQPEWKLVGHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Piperidin 3 Yl Pyridin 2 Yl Methanone and Its Analogs
General Synthetic Strategies for Piperidinyl-Pyridinyl Methanones
The creation of the piperidinyl-pyridinyl methanone (B1245722) core is a central challenge in the synthesis of this compound class. General strategies often rely on sequential, multi-step reactions to build the heterocyclic systems and connect them appropriately.
Multi-step Reaction Pathways for Core Scaffolds
Multi-step synthesis is a foundational approach for building complex molecules like piperidinyl-pyridinyl methanones from simpler, readily available starting materials. vapourtec.comfiveable.me This strategy involves a series of sequential chemical reactions where each step systematically builds upon the last to construct the target molecule. vapourtec.comfiveable.me Such pathways are essential when a compound cannot be formed in a single step, allowing for the controlled and efficient assembly of complex structures. vapourtec.com
A representative multi-step synthesis for a related analog, 2-guanidino-6-piperidinopyridine, highlights this approach. The synthesis begins with a commercially available precursor, 2,6-dichloropyridine, and proceeds through a five-step sequence mdpi.com:
Nucleophilic Aromatic Substitution (SNAr): The first step involves the reaction of 2,6-dichloropyridine with piperidine (B6355638). This substitution reaction selectively replaces one of the chlorine atoms with a piperidine ring. mdpi.com
Buchwald-Hartwig Cross-Coupling: The remaining chlorine atom is then substituted with a protected amino group (NH2Boc) using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. mdpi.com
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed from the amino group, typically using an acid like trifluoroacetic acid (TFA). mdpi.com
Guanidinylation: The resulting free amine is then reacted with a guanidinylating agent, such as N,N′-diBoc-S-methylisothiourea, in the presence of a promoter like mercury(II) chloride. mdpi.com
Final Deprotection: Any remaining protecting groups on the guanidino moiety are removed to yield the final product. mdpi.com
Continuous flow processing is an increasingly adopted technology for multi-step synthesis, offering improvements in reaction time, safety, and yield by integrating multiple reaction and separation steps in a continuous sequence. nih.gov
Coupling Reactions and Functionalization
Coupling reactions are indispensable for the functionalization of the pyridine (B92270) and piperidine rings, allowing for the introduction of various substituents and the formation of key carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. beilstein-journals.org
Key coupling strategies include:
Buchwald-Hartwig Cross-Coupling: This reaction is a cornerstone for forming C-N bonds. It is used to couple amines with aryl halides, as seen in the synthesis of a 6-piperidinopyridine derivative where a protected amine was coupled to a chloropyridine intermediate. mdpi.com
Suzuki-Miyaura Coupling: This versatile reaction forges C-C bonds by coupling organoboron compounds with organic halides. It has been employed in the synthesis of 5-aryl-dihydroquinazolines, a related heterocyclic system. mdpi.com
Negishi Cross-Coupling: This method involves the reaction of organozinc compounds with organic halides. It has been successfully applied to the C4-functionalization of pyridines with various aromatic and heteroaromatic halides after an initial metalation step. chemrxiv.org
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a route to highly functionalized imidazo[1,2-a]pyridines, demonstrating its utility in elaborating complex heterocyclic systems. beilstein-journals.org
Functionalization can also be achieved through radical chemistry. A photochemical method allows for the coupling of pyridinyl radicals, generated from pyridinium ions, with allylic radicals, enabling a distinct C4-regioselective functionalization of the pyridine ring. nih.gov
| Coupling Reaction | Catalyst/Reagent | Bond Formed | Application Example |
| Buchwald-Hartwig | Pd(OAc)₂, XantPhos | C-N | Coupling of NH₂Boc with 2-chloro-6-piperidinopyridine mdpi.com |
| Suzuki-Miyaura | Pd(PPh₃)₄ | C-C | Synthesis of 5-aryl-dihydroquinazolines mdpi.com |
| Negishi | Zinc Chloride / Pd catalyst | C-C | C4-functionalization of pyridines with aryl halides chemrxiv.org |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | C-C (alkyne) | Synthesis of functionalized imidazo[1,2-a]pyridines beilstein-journals.org |
Cyclization Techniques for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of Piperidin-3-yl(pyridin-2-yl)methanone and its analogs. Various cyclization techniques, including intramolecular approaches, asymmetric methods, and metal-catalyzed reactions, are employed to construct this saturated nitrogen heterocycle with control over stereochemistry and substitution patterns. nih.gov
Intramolecular cyclization involves forming the piperidine ring from a single linear precursor that contains all the necessary atoms. mdpi.com This strategy is effective for creating both C-N and C-C bonds to close the ring. mdpi.com
Common intramolecular approaches include:
Radical-Mediated Cyclization: These reactions use radical intermediates to form the ring. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com Another method involves the intramolecular 6-endo-dig reductive cyclization of alkynes, initiated by acid-mediated functionalization, to generate the piperidine structure. mdpi.com
Intramolecular aza-Michael Reactions: This approach involves the addition of an internal nitrogen nucleophile to an activated alkene within the same molecule, a useful method for creating substituted piperidines. mdpi.com
Intramolecular Nitrone Dipolar Cycloaddition: This powerful technique can be used to synthesize complex piperidines, including polyhydroxylated derivatives, by the cycloaddition of an N-alkenylnitrone. iupac.org
Haloamidation/Aminocyclization: A double bond in a precursor can be brominated and then undergo a subsequent intramolecular aminocyclization to stereoselectively form pyrrolidine and piperidine ring systems. rsc.org
Achieving stereochemical control during piperidine ring formation is crucial, particularly for applications in medicinal chemistry. Asymmetric synthesis methods are designed to produce specific enantiomers or diastereomers of substituted piperidines. nih.govresearchgate.net
Key asymmetric strategies include:
Exocyclic Chirality Induction: A highly efficient one-pot synthesis of substituted piperidines can be achieved through a condensation reaction involving a nitroalkene, an amine, and an enone. When chiral amines are used, chirality is induced in the final piperidine product through exocyclic stereochemistry control, leading to enantiomerically pure compounds. acs.org
Chemo-enzymatic Dearomatization: This method combines chemical synthesis with biocatalysis. A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Catalyst-Controlled Asymmetric Reduction: The asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, catalyzed by β-cyclodextrin or an oxazaborolidine, serves as a key step in a synthetic route that also employs ring-closing metathesis to form the piperidine ring. researchgate.net
Lithiation-Intramolecular Cyclization: The reaction of N-Boc protected amines containing a leaving group (like a chloride) with n-butyllithium (n-BuLi) in the presence of a chiral ligand like (-)-sparteine can induce an asymmetric intramolecular cyclization to yield enantioenriched 2-substituted piperidines. acs.org
Transition metals are widely used to catalyze the formation of piperidine rings, often enabling reactions that would otherwise be difficult and providing control over selectivity. nih.gov
Examples of metal-catalyzed cyclization include:
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): RCM is a powerful method for forming cyclic structures. It is widely used to synthesize piperidine precursors from dialkenyl amines, amides, or carbamates using stable and commercially available ruthenium catalysts like the Grubbs catalysts. semanticscholar.org
Gold-Catalyzed Cyclization: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Gold catalysis is also used in annulation procedures that assemble piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
Palladium-Catalyzed Cyclization: Palladium catalysts are effective for 1,3-chirality transfer reactions, which can be used to synthesize 2- and 2,6-substituted piperidines from chiral secondary allylic alcohols. ajchem-a.com
Iridium-Catalyzed Cyclization: CpIr complexes (where Cp is pentamethylcyclopentadienyl) have been developed for the N-heterocyclization of primary amines with diols, providing an efficient route to various cyclic amines, including piperidines. organic-chemistry.org
| Metal Catalyst | Reaction Type | Substrate Example | Product |
| Ruthenium (Grubbs) | Ring-Closing Metathesis | Dialkenyl amines | Tetrahydropyridines semanticscholar.org |
| Gold(I) | Oxidative Amination | Non-activated alkenes | Substituted piperidines nih.gov |
| Palladium(II) | 1,3-Chirality Transfer | Chiral allylic alcohols | 2- and 2,6-Substituted piperidines ajchem-a.com |
| Iridium(III) | N-Heterocyclization | Primary amines and diols | Piperidines organic-chemistry.org |
Electrophilic Cyclization and Aza-Michael Reactions
Intramolecular cyclization is a primary method for constructing the piperidine ring. nih.gov This can be achieved through various pathways, including electrophilic cyclization and aza-Michael reactions. nih.gov
The aza-Michael reaction , or the addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne, is a powerful tool for forming heterocyclic rings. ntu.edu.sgfrontiersin.org Intramolecular versions of this reaction are particularly useful for synthesizing piperidines. ntu.edu.sg For instance, a double aza-Michael addition has been employed to create 2,5-disubstituted piperidinones, which are precursors to piperidines. ntu.edu.sg These reactions can be facilitated by Lewis acids, such as lithium chloride, to accelerate the process. ntu.edu.sg The mechanism involves the nucleophilic attack of an amine onto a Michael acceptor within the same molecule, leading to ring closure. frontiersin.org While 6-exo-trig cyclizations are common, 6-endo-trig cyclizations, which lead to piperidines, have also been successfully applied in several syntheses. ntu.edu.sg
Electrophilic cyclization represents another pathway to piperidine rings. nih.gov In this approach, an electrophile activates a part of the molecule, prompting a nucleophilic attack from a nitrogen atom to close the ring. For example, an oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, can form substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond while simultaneously creating the N-heterocycle. nih.gov
Hydrosilylation and Double Reduction Strategies
Hydrosilylation and double reduction offer alternative strategies for the asymmetric synthesis of piperidines from pyridine-derived substrates. nih.gov
Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond. mdpi.com In the context of piperidine synthesis, the hydrosilylation of pyridines using catalysts can lead to the formation of the saturated piperidine ring. nih.gov Boron ions, in the presence of hydrosilanes, have been shown to diastereoselectively reduce substituted pyridines to piperidines under mild conditions for certain substrates. nih.gov
A double reduction strategy provides an efficient route to asymmetrically synthesize piperidines. nih.gov This approach typically involves a two-step reduction process. An initial hydrogenation, for example using sodium tetrahydroborate, can be performed under mild conditions. nih.gov This is followed by a key second asymmetric hydrogenation, often involving a catalytic ruthenium(II) complex, to yield the desired piperidine with high conversion rates. nih.gov
Pyridine Ring Hydrogenation for Piperidine Formation
The most direct method for converting a pyridine precursor into a piperidine is through the hydrogenation of the aromatic ring. wikipedia.org This fundamental process is widely used in organic synthesis and can be achieved using various catalytic systems under different conditions. nih.govrsc.org
Transition-metal catalysis is commonly employed, though it often requires harsh conditions such as high temperature and pressure. nih.gov However, recent advancements have led to the development of methods that operate under milder conditions. rsc.org For example, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines at low pressure (5 bar) and temperature (40 °C). rsc.org This method demonstrates good tolerance for various functional groups, including alcohols, amines, and carbonyls. rsc.org
Other catalytic systems include iridium(III) complexes for ionic hydrogenation and electrocatalytic methods. chemrxiv.orgnih.gov Iridium-catalyzed ionic hydrogenation is notable for its tolerance of reducible functional groups like nitro and cyano groups, which remain intact during the core ring reduction. chemrxiv.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly allows for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure. nih.govacs.org
The choice of catalyst and conditions can influence the stereoselectivity of the reduction, which is crucial when synthesizing substituted piperidines. nih.gov For instance, the hydrogenation of multisubstituted pyridines with Rh₂O₃ often yields the corresponding cis piperidines as the major product. rsc.org
Synthesis of Specific this compound Derivatives and Analogs
Building upon the core structure of this compound, various derivatives and analogs can be synthesized by modifying the piperidine nitrogen, altering the pyridine ring, or constructing more complex bridged and fused ring systems.
Derivatization of Piperidine Nitrogen (N-1 position)
The secondary amine of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide array of substituents. Standard synthetic protocols can be employed for this purpose.
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (R-Br) or by reductive amination with aldehydes. researchgate.net
N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or anhydrides. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides (ROSO₂CH₃) can yield N-sulfonylated derivatives. researchgate.net
These derivatizations are often performed to modify the molecule's physicochemical properties or to explore structure-activity relationships.
Table 1: General Methods for N-1 Position Derivatization
| Reaction Type | Reagents | General Conditions |
|---|---|---|
| N-Alkylation | R-Br, DIPEA | DMF, 85 °C |
| Reductive Amination | Aldehyde, Sodium triacetoxyborohydride | MeCN, RT |
| N-Acylation | Chloroacetyl chloride, pyridine | 0 °C |
This table is a generalized representation based on common synthetic procedures. researchgate.net
Modifications on the Pyridine Ring
Modifications to the pyridine ring can be more challenging due to the ring's electronic nature but are crucial for creating a diverse set of analogs. One common strategy is the introduction of substituents prior to the formation of the piperidine ring. For example, a substituted pyridine can be carried through a synthetic sequence, such as hydrogenation, to yield the final modified piperidine product. rsc.org In some cases, direct functionalization of the pyridine moiety in the final compound is possible, though this can be complicated by potential catalyst poisoning by the pyridine nitrogen. nih.gov
Synthesis of Bridged and Fused Ring Analogs
To explore conformational constraints and introduce structural rigidity, bridged and fused ring analogs of the piperidine moiety can be synthesized. These analogs replace the simple piperidine ring with more complex bicyclic systems.
Examples of such structures include:
2-Azanorbornanes
Nortropanes
Isoquinuclidines
The synthesis of these analogs often involves multi-step sequences. For example, the synthesis of 2-azanorbornane analogs can be achieved with defined absolute stereochemistry. nih.gov Similarly, nortropane and isoquinuclidine derivatives can be prepared and incorporated into the final molecule. nih.gov Another approach involves the creation of spirocyclic piperidines through radical hydroarylation, where an aryl radical cyclizes onto a cyclic olefin tether. nih.gov This method, which can be driven by organic photoredox catalysis, allows for the construction of complex spiro-fused heterocycles under mild conditions. nih.gov These strategies are employed to investigate how restricting the conformation of the piperidine ring affects the molecule's properties. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-disubstituted piperidinones |
| 2-Azanorbornane |
| Nortropane |
Purification and Characterization Techniques in Synthetic Research
The successful synthesis of this compound and its analogs is critically dependent on robust purification and characterization methodologies. These techniques are essential for isolating the target compound from reaction mixtures and unequivocally confirming its identity, purity, and structure. The methods employed are standard across organic synthesis, tailored to the specific physicochemical properties of these heterocyclic ketones.
Purification Techniques
Following a synthetic reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and by-products. The purification strategy is designed to remove these impurities effectively.
Column Chromatography: This is the most common purification technique for compounds like this compound. The crude mixture is loaded onto a stationary phase, typically silica gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation is achieved based on the differential adsorption of the components to the silica. For analogous compounds, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane are frequently employed, often with a small percentage of a base like triethylamine (Et₃N) to prevent the protonation and strong binding of the amine functionalities to the acidic silica gel nih.gov. The polarity of the solvent system is optimized through preliminary analysis using thin-layer chromatography (TLC).
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solution becomes supersaturated, and the target compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial and is determined empirically.
Acid-Base Extraction: Given the presence of basic nitrogen atoms in both the piperidine and pyridine rings, liquid-liquid extraction based on pH adjustment can be a useful preliminary purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate and extract the basic compounds into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified amine-containing product.
Characterization Techniques
Once purified, the compound's structure and purity must be confirmed. A combination of spectroscopic and chromatographic methods is used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the protons on the pyridine ring and the piperidine ring.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ketone group would be expected to have a characteristic downfield chemical shift. Spectroscopic data for related structures confirm the chemical shift ranges for carbons in the pyridine and piperidine rings mdpi.commdpi.com.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table presents predicted chemical shift (δ) values based on typical ranges for similar structural motifs. Actual experimental values may vary.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Pyridine-H (aromatic) | 7.5 - 8.7 | 120 - 155 |
| Piperidine-H (aliphatic) | 1.5 - 3.5 | 25 - 55 |
| Carbonyl-C (C=O) | N/A | 195 - 205 |
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places mdpi.com. The molecular formula of this compound is C₁₁H₁₄N₂O, corresponding to a monoisotopic mass of approximately 190.11 Da uni.lu. The mass spectrum would show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass.
Interactive Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 191.11789 |
| [M+Na]⁺ | 213.09983 |
| [M]⁺ | 190.11006 |
| Source: PubChem CID 45791042 uni.lu |
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. A detector at the end of the column measures the analyte as it elutes. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with additives like phosphoric acid or trifluoroacetic acid), is commonly used for this class of compounds nih.govresearchgate.net. The purity is determined by the area percentage of the product peak in the chromatogram nih.gov.
Interactive Table 3: Typical RP-HPLC Method Parameters for Analysis of Piperidine/Pyridine Analogs
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 220-280 nm |
| Column Temp. | 30 °C |
| Source: Adapted from methodologies for similar compounds nih.govnih.govresearchgate.net. |
By combining these purification and characterization techniques, researchers can ensure the isolation of this compound and its analogs with high purity and confirm their chemical structures, which is a prerequisite for any further chemical or biological studies.
Structure Activity Relationship Sar Studies of Piperidin 3 Yl Pyridin 2 Yl Methanone Derivatives
Conformational Analysis and Stereochemistry
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For derivatives of piperidin-3-yl(pyridin-2-yl)methanone, both the conformation of the piperidine (B6355638) ring and the stereochemistry at the C3 position are paramount to biological activity.
The six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional strain. nih.gov In this conformation, substituents at the C3 and other positions can occupy either an axial or an equatorial position. Studies on related 2,6-diarylpiperidin-4-ones have shown that bulky aryl and alkyl substituents generally prefer the more stable equatorial orientation. nih.gov The introduction of substituents can, however, lead to a flattening of the ring system. nih.gov For the this compound core, molecular dynamics simulations suggest that the ketone group typically adopts a trans configuration relative to the piperidine ring, an arrangement that minimizes steric hindrance.
Stereochemistry plays a pivotal role in determining the biological activity of chiral compounds. nih.govscribd.com The C3 position of the piperidine ring in this scaffold is a stereocenter, meaning derivatives can exist as different enantiomers. It is well-established that stereoisomers can exhibit significant differences in target binding, potency, and even metabolic profiles, as different spatial arrangements can lead to more or less favorable interactions with the chiral environment of a receptor's binding site. nih.govacs.org For many classes of neurologically active compounds, the specific orientation of key functional groups dictated by stereochemistry is a primary driver for both efficacy and pharmacokinetics. nih.gov
Impact of Substituent Modifications on Biological Activity
Systematic modification of the pyridine (B92270) and piperidine rings has yielded significant insights into the structural requirements for biological activity at various receptors.
The pyridine ring serves as a key interaction domain, and its electronic and steric properties can be modulated through substitution. Studies on related compounds targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma (σ) receptors have provided valuable SAR data.
For instance, in a series of epibatidine (B1211577) analogs, which share a pyridine moiety, substitutions on the pyridine ring profoundly influenced receptor affinity and selectivity. numberanalytics.com A fluoro-substituted analog displayed significantly greater affinity for β2-containing nAChRs over β4-containing subtypes. numberanalytics.com Similarly, bromo and amino substitutions also altered the affinity and efficacy profiles, demonstrating that halogen and electron-donating groups can be used to tune the pharmacological properties. numberanalytics.com In another context, the introduction of a bulky phenyl group at the C4 position of a pyridine ring in a series of σ₁ receptor ligands was found to significantly decrease binding affinity, suggesting steric hindrance at this position is detrimental to interaction with this particular receptor. researchgate.net
| Pyridine Ring Substituent | Position | Observed Effect on Receptor Affinity/Activity | Receptor Target | Reference |
|---|---|---|---|---|
| Fluoro | 2' | Increased affinity and high selectivity for β2- over β4-containing nAChRs. | nAChRs | numberanalytics.com |
| Bromo | 2' | Modest increase in affinity for β2- over β4-containing nAChRs. | nAChRs | numberanalytics.com |
| Amino | 2' | Increased affinity for β2- over β4-containing nAChRs. | nAChRs | numberanalytics.com |
| Phenyl | C4 | Significantly decreased σ₁ receptor affinity. | σ₁ Receptor | researchgate.net |
The piperidine ring, particularly its nitrogen atom, is a critical pharmacophoric element, often providing the basic center for salt formation and key interactions with receptor sites. researchgate.net Substitution at the N-1 position is a common strategy to modulate activity.
In studies of σ₁ receptor ligands, N-substitution was shown to be a determinant of affinity. 1-Methylpiperidine derivatives exhibited high σ₁ receptor affinity and selectivity, whereas derivatives with a proton (N-H), a tosyl group, or an ethyl group at the N-1 position showed considerably lower affinity. nih.gov The N-benzyl piperidine motif is another structural feature frequently employed in drug discovery, as it can engage in crucial cation-π interactions with target proteins. nih.gov The length of the linker connecting an N-benzylpiperidine moiety to the pyridine ring also plays a role, with studies showing that a propyl or butylamino linker can result in higher σ₁R affinity compared to a shorter linker. researchgate.net Furthermore, substitution at other positions can be beneficial; for example, a para-hydroxy substitution on a piperidine ring has been shown to increase the inhibitory effect on monoamine oxidase (MAO). researchgate.net
| Piperidine Ring Substituent | Position | Observed Effect on Receptor Affinity/Activity | Receptor Target | Reference |
|---|---|---|---|---|
| Methyl | N-1 | High σ₁ receptor affinity and selectivity. | σ₁ Receptor | nih.gov |
| Ethyl | N-1 | Considerably lower σ₁ receptor affinity. | σ₁ Receptor | nih.gov |
| Tosyl | N-1 | Considerably lower σ₁ receptor affinity. | σ₁ Receptor | nih.gov |
| Benzyl (B1604629) | N-1 | Common motif for cation-π interactions, contributes to high affinity. | Various | researchgate.netnih.gov |
| Hydroxy | para (C4) | Increased MAO inhibitory effect. | MAO | researchgate.net |
Bioisosteric replacement, the substitution of one chemical group with another that retains similar physical or chemical properties, is a key strategy in drug design to improve potency or pharmacokinetic profiles. numberanalytics.com In derivatives of this compound, both the piperidine and pyridine rings have been subjects of such replacements.
A prominent example is the replacement of the piperidine ring with piperazine (B1678402). In one study, this substitution led to a dramatic drop in affinity for the σ₁ receptor, highlighting the specific structural requirement of the piperidine moiety for this target. nih.gov Conversely, for the histamine (B1213489) H3 receptor, the same replacement did not significantly affect affinity, indicating that different receptors have different tolerances for such structural changes. nih.govacs.org More advanced bioisosteres for the piperidine ring include rigid scaffolds like 3-azabicyclo[3.1.1]heptane. nih.gov Replacing a pyridine ring in the antihistamine drug Rupatadine with this saturated bioisostere led to a significant improvement in physicochemical properties, including a more than tenfold increase in aqueous solubility. nih.gov This demonstrates the potential of using saturated, rigid mimetics to enhance drug-like properties.
Pharmacophore Elucidation for Target Receptor Binding
A pharmacophore model is an abstract representation of the key molecular features responsible for a drug's biological activity. For compounds based on the this compound scaffold, pharmacophore models for relevant targets like nAChRs and σ receptors share common features.
For nicotinic agonists, a well-established pharmacophore consists of two key components: a cationic center and a hydrogen bond acceptor. In the this compound structure, the protonated nitrogen of the piperidine ring serves as the cationic center, which can form a crucial cation-π interaction with a conserved tryptophan residue in the nAChR binding site. The hydrogen bond acceptor can be either the nitrogen atom of the pyridine ring or the oxygen of the ketone bridge. The distance between these two features is critical for optimal binding.
For σ₁ receptor ligands, a common pharmacophore model also includes a basic amine (the piperidine nitrogen) flanked by two hydrophobic domains. nih.gov The benzyl and phenyl groups often found in potent σ₁ ligands can occupy these hydrophobic pockets, while the protonated piperidine nitrogen forms a key ionic interaction within the binding site. The this compound core fits this model well, with the pyridine ring and any N-substituent on the piperidine acting as the hydrophobic groups.
Correlation between Molecular Structure and Pharmacokinetic Profiles
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its molecular structure. Lipophilicity, typically measured as logP or logD, is a critical physicochemical property that governs many of these processes. numberanalytics.com A delicate balance between lipophilicity and hydrophilicity is required for a compound to be orally bioavailable, as it must dissolve in the aqueous environment of the gut while also being able to permeate lipid cell membranes.
For piperidine-containing compounds, structural modifications can significantly alter ADME properties. For example, the introduction of fluorine atoms into the N-alkyl side chains of piperidine-2-carboxamides was found to modulate basicity and lipophilicity. While this increased metabolic degradation in human liver microsomes, the effect was correlated with the increase in lipophilicity, showing a clear structure-ADME relationship. Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 (CYP) enzymes. Predictive studies on the parent this compound suggest it is a substrate for CYP3A4, with potential metabolism occurring via hydroxylation of the piperidine ring.
Bioisosteric replacement is also a powerful tool for optimizing pharmacokinetics. Replacing a piperidine ring with 1-azaspiro[3.3]heptane, a bicyclic bioisostere, was shown to improve metabolic stability while maintaining similar lipophilicity and basicity. This highlights how modifying the carbon skeleton can shield a molecule from metabolic enzymes without drastically altering its receptor-binding properties. Similarly, replacing an aromatic pyridine ring with a saturated core can improve solubility and metabolic stability. nih.gov Therefore, strategic structural modifications to the this compound scaffold, such as modulating lipophilicity through substituent changes or employing bioisosteric replacements, are essential for developing drug candidates with favorable pharmacokinetic profiles.
Advanced Research Approaches in the Study of Piperidin 3 Yl Pyridin 2 Yl Methanone
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool in modern drug discovery, providing deep insights into the molecular behavior of compounds like Piperidin-3-yl(pyridin-2-yl)methanone. These in silico techniques allow for the prediction of physicochemical properties, interaction dynamics, and electronic structure, thereby guiding rational drug design and minimizing the need for extensive preliminary experimental work.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. For compounds containing piperidine (B6355638) and pyridine (B92270) rings, DFT methods like B3LYP with a 6-31G+(d,p) basis set are employed to optimize the molecular geometry and calculate various electronic parameters. nih.gov
A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org This analysis helps predict the most probable sites for electrophilic and nucleophilic attacks. For related heterocyclic compounds, these calculations indicate that charge transfer primarily occurs within the molecule. scirp.orgbohrium.com
Table 1: Illustrative Quantum Chemical Parameters from DFT Analysis Note: Data is representative of analyses performed on similar heterocyclic structures.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.64 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.81 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.83 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 0.04 eV |
| Electrophilicity Index (ω) | Describes the ability of a compound to accept electrons. | 0.58 eV |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby elucidating the basis of its potential biological activity. mdpi.com For this compound, this involves docking the molecule into the active site of a specific biological target, such as a kinase or receptor. nih.gov The process uses scoring functions to rank different binding poses, with lower scores (more negative values) typically indicating a more favorable binding affinity. plos.org
These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's binding pocket. mdpi.complos.org For instance, studies on similar piperidine-containing compounds have shown that the piperidine nitrogen can act as a crucial hydrogen bond acceptor, while the aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions. nih.govmdpi.com This information is vital for understanding the mechanism of action and for guiding the design of more potent and selective analogues. mdpi.com
Table 2: Example Molecular Docking Results for a Piperidine Analog Note: This table illustrates typical outputs from a molecular docking study against a hypothetical kinase target.
| Parameter | Value/Residues |
|---|---|
| Target Protein | Anaplastic Lymphoma Kinase (ALK) |
| Docking Score | -7.43 kcal/mol |
| Hydrogen Bond Interactions | Leu217, Asp259 |
| Aromatic Stacking Interactions | Tyr177, Tyr183 |
| Other Interacting Residues | Val107, Ala198, His299 |
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Advanced conformational analysis employs computational methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) to explore the molecule's potential energy surface and identify low-energy, stable conformers. numberanalytics.com
MD simulations track the atomic movements of the molecule over time, providing insights into its dynamic behavior and conformational flexibility. nih.gov QM methods, while more computationally intensive, offer a more precise calculation of the energies of different conformers. numberanalytics.com By comparing the geometries and relative energies of various conformers, researchers can identify the most likely "bioactive conformation"—the specific shape the molecule adopts when it binds to its biological target. researchgate.net This understanding is critical for structure-based drug design, as it ensures that newly designed molecules can adopt the necessary orientation to fit within the target's binding site. researchgate.net
Beyond standard docking, a deeper understanding of the forces stabilizing a ligand-target complex or a crystal structure can be achieved through topological analysis of the electron density. The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density to locate bond critical points (BCPs) between atoms. researchgate.net The properties of these BCPs, such as electron density and its Laplacian, can characterize the nature of interactions, distinguishing between strong covalent bonds and weaker noncovalent interactions like hydrogen bonds and van der Waals forces. mdpi.com
Reduced Density Gradient (RDG) analysis is another powerful method used to visualize weak noncovalent interactions in real space. researchgate.net It generates 3D plots that highlight regions of steric repulsion, hydrogen bonding, and weak van der Waals interactions. researchgate.net For aromatic systems like the pyridine ring in this compound, these methods can precisely map out and quantify the contributions of π-π stacking, C-H···π, and C-H···N interactions, which are often crucial for binding affinity and structural stability but are not always fully captured by simpler models. researchgate.netrsc.org
In the early stages of drug discovery, it is crucial to assess the drug-like properties of a compound. In silico tools are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, before significant resources are invested in synthesis and testing. nih.gov
Computational models are used to calculate key physicochemical descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential for oral bioavailability. nih.gov Further computational analysis can predict properties such as blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for cardiotoxicity, providing a comprehensive profile that guides the rational design of safer and more effective drug candidates. bohrium.comnih.gov
Table 3: Predicted Physicochemical and Drug-Likeness Properties Note: Values are calculated or predicted for the parent compound this compound.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 190.24 g/mol | Compliant (< 500) |
| logP (Octanol-Water Partition Coefficient) | 1.25 | Compliant (< 5) |
| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |
| Topological Polar Surface Area (TPSA) | 42.4 Ų | N/A |
Preclinical and In Vivo Evaluation
Following promising in silico and in vitro results, preclinical evaluation in living organisms is the next critical step. For compounds structurally related to this compound, in vivo studies are designed to assess their efficacy and establish a preliminary understanding of their behavior in a complex biological system.
These evaluations often involve animal models that mimic human diseases. For example, derivatives of pyridinone have been assessed in rat models of inflammatory pain, where the compound's ability to reduce pain responses (anti-allodynic effect) after being induced by an agent like capsaicin (B1668287) is measured. nih.gov Similarly, aryl-pyridin-2-yl derivatives have been tested in mouse models of allergic asthma to evaluate their ability to reduce inflammatory cell recruitment to the airways. mdpi.com Such studies provide essential proof-of-concept data on the therapeutic potential of the chemical scaffold. While these studies focus on efficacy, they also provide initial pharmacokinetic data, helping to correlate the administered dose with observed biological effects.
Pharmacodynamic Studies in Relevant Animal Models
No specific pharmacodynamic studies in animal models for this compound have been identified in the public domain. Research in this area would typically involve assessing the compound's mechanism of action, target engagement, and dose-response relationships in vivo. However, no such investigations appear to have been published.
Efficacy Assessment in Disease Models (e.g., Diabetes, Parkinsonian Syndromes, Cancer, Malaria)
There are no available efficacy studies of this compound in established animal models for diabetes, Parkinsonian syndromes, cancer, or malaria. While the broader class of piperidine-containing compounds has been investigated for various therapeutic applications, including cancer, these findings are not specific to the requested molecule. sigmaaldrich.comresearchgate.net
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Profiling
Detailed in vivo pharmacokinetic and ADME data for this compound are not available in peer-reviewed literature. While some related chemical series have undergone ADME profiling to improve their properties, this information is not directly applicable to the specific compound . nih.govresearchgate.net A comprehensive PK/ADME profile would require experimental determination of the compound's behavior in biological systems, and such studies have not been published.
Future Perspectives and Therapeutic Applications
Development of Novel Therapeutic Agents Based on the Piperidin-3-yl(pyridin-2-yl)methanone Scaffold
The core structure of this compound serves as a valuable starting point for the design of new therapeutic agents across various disease areas. Its structural flexibility allows for modifications that can target a wide array of biological macromolecules.
One significant area of development involves the creation of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which are direct derivatives of the core scaffold, were identified as small molecule inhibitors of PCSK9 mRNA translation. nih.gov Analogs from this series demonstrated improved potency, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and better in vitro safety profiles compared to earlier lead compounds. nih.gov
Furthermore, the scaffold has been explored in the context of antiviral drug discovery. Novel piperidine-linked pyridine (B92270) analogues have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Certain compounds in this class have shown exceptional potency against wild-type HIV-1, even surpassing the efficacy of established drugs like nevirapine (B1678648) and efavirenz. nih.gov Notably, many of these analogues also retain activity against common drug-resistant mutant strains of the virus. nih.gov
In oncology, derivatives of the piperidine-pyridine framework have been investigated as dual-target inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed to function as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in non-small cell lung cancer. mdpi.com This demonstrates the potential of the scaffold to address challenges like acquired drug resistance.
The broad applicability of this scaffold is further highlighted by its use in developing agents with antimicrobial, larvicidal, and nematicidal activities, indicating its potential in treating infectious diseases and in agricultural applications. scielo.org.mx
Rational Design and Optimization Strategies for Enhanced Efficacy and Selectivity
Rational drug design is crucial for transforming a promising scaffold into a clinical candidate. mdpi.com For the this compound framework, several optimization strategies are employed to enhance therapeutic efficacy and target selectivity. These strategies often involve computational modeling integrated with synthetic chemistry.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule—the piperidine (B6355638) ring, the pyridine ring, and the ketone linker—researchers can determine which functional groups are essential for biological activity. For example, in the development of CSF1R inhibitors, modifications to the pyridine scaffold were guided by SAR to improve potency and metabolic stability. mdpi.com The introduction of a pyridine motif into a drug molecule can significantly improve its biochemical potency, metabolic stability, and permeability while addressing protein-binding issues. nih.gov
Scaffold hopping is another powerful strategy. This involves replacing a central part of the molecule with a different, isosteric ring system to improve properties while maintaining key binding interactions. mdpi.com For example, researchers developing CSF1R inhibitors used a scaffold hopping approach to generate novel and potent compounds. mdpi.com
Molecular hybridization, which combines structural features from different known inhibitors, is also employed. This can yield compounds with dual or multi-target activity. mdpi.com The physicochemical properties of the scaffold, such as lipophilicity and hydrogen bonding capacity, can be fine-tuned through strategic chemical modifications to optimize both pharmacokinetic and pharmacodynamic profiles. thieme-connect.com The chiral nature of the piperidine scaffold can also be exploited to enhance biological activity and selectivity. thieme-connect.com
Exploration of Polypharmacology and Multi-Target Approaches
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by multi-target approaches, which can offer superior efficacy, especially for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the development of such polypharmacological agents.
In the field of oncology, derivatives have been specifically designed as dual inhibitors. For example, 2-amino-4-(1-piperidine) pyridine derivatives have been developed as dual inhibitors of ALK and ROS1, two key kinases in certain cancers. mdpi.com This approach can help overcome the resistance that often develops with single-target inhibitors.
For neurodegenerative conditions like Alzheimer's disease, a multi-target strategy is particularly promising due to the complex pathology of the disease. Researchers have designed pyridine and pyrimidine (B1678525) derivatives as multitarget cholinesterase inhibitors that also possess other beneficial properties like amyloid aggregation inhibition and metal chelation. researchgate.net While not direct derivatives of the title compound, these studies showcase the potential of the pyridine moiety, a key component of the scaffold, in multi-target drug design for complex central nervous system disorders. researchgate.netnih.gov
The ability to modify the scaffold at multiple positions allows for the creation of molecules that can interact with several biological targets simultaneously, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance.
Potential for Repurposing Existing Analogs and Scaffolds
Drug repurposing, or finding new uses for existing drugs, is an efficient strategy that can significantly reduce the time and cost of drug development. nih.govmdpi.com The vast chemical space occupied by compounds containing piperidine and pyridine rings suggests a significant potential for repurposing existing analogs. nih.gov
Many approved drugs containing these scaffolds are used for a wide range of conditions, including hypertension, allergies, and cancer. nih.govdovepress.com For instance, nifedipine, a dihydropyridine-based drug, is used for hypertension but has also been explored for Raynaud's syndrome. dovepress.com Similarly, loperamide, a piperidine derivative used for diarrhea, has been shown to have activity against the malaria parasite P. falciparum. nih.gov
This principle can be applied to analogs of this compound. A library of existing compounds built around this core structure, perhaps synthesized for a different initial purpose, could be screened against a wide range of biological targets. Computational methods, such as docking-based virtual screening, can accelerate this process by predicting potential new interactions between existing molecules and disease-related targets. mdpi.com Given the broad biological activities associated with both piperidine and pyridine derivatives—from antimicrobial and antiviral to anticancer and anti-inflammatory effects—it is highly probable that existing analogs could be repurposed for new therapeutic indications. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Piperidin-3-yl(pyridin-2-yl)methanone, and what methodological considerations are critical for achieving high purity?
- Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a pyridinyl carbonyl group. Key steps include:
- Piperidine functionalization : Selective substitution at the 3-position using alkylation or reductive amination (e.g., with pyridine-2-carboxylic acid derivatives) .
- Acylation : Reaction with activated carbonyl agents (e.g., acid chlorides) under basic conditions (e.g., triethylamine) to form the methanone bridge .
- Purification : Chromatography (silica gel) or crystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvents like DCM) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm; pyridine aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 217.1342 for C₁₁H₁₃N₂O⁺) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., C=O bond length ~1.22 Å) and confirming stereochemistry .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme Inhibition : Assayed against kinases (e.g., JAK2) using ADP-Glo™ kits, with IC₅₀ values compared to reference inhibitors (e.g., staurosporine) .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze via response surface methodology (RSM). For example, DMF at 80°C increases acylation efficiency by 30% compared to THF .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-alkylation) and improve reproducibility (95% yield at 0.5 mL/min flow rate) .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., kinase assays) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Structural Validation : Re-evaluate compound identity via X-ray crystallography to rule out polymorphic or stereoisomeric discrepancies .
Q. What computational strategies predict the compound’s binding modes in drug discovery?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding between the methanone oxygen and kinase hinge region) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
Q. How is structure-activity relationship (SAR) analysis conducted for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., fluorination at piperidine C4) and test bioactivity .
- QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
